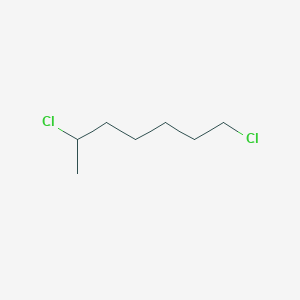![molecular formula C9H9ClO2 B13941762 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride CAS No. 82431-43-4](/img/structure/B13941762.png)
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxotricyclo[3300~3,7~]octane-2-carbonyl chloride is a chemical compound with the molecular formula C9H9ClO2 It is a derivative of tricyclo[3300~3,7~]octane, a bicyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride typically involves the transformation of 6-oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid. One method involves the preparation of 6-isopropylidenetricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid from the dimethylfulvene–ethyl acrylate adduct. This intermediate is then subjected to optical resolution using (+)-1-(2-naphthyl)ethylamine salt, followed by transformation into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carbonyl chloride group.
Tricyclo[3.3.0.0~3,7~]octane derivatives: Various derivatives with different functional groups attached to the tricyclo[3.3.0.0~3,7~]octane core.
Uniqueness
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
82431-43-4 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
6-oxotricyclo[3.3.0.03,7]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)7-3-1-5-4(7)2-6(3)8(5)11/h3-7H,1-2H2 |
Clé InChI |
PHIYANSLBSWWTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC(C1C3=O)C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


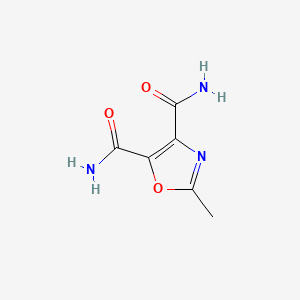
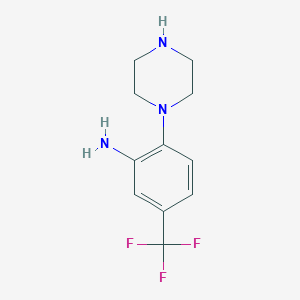
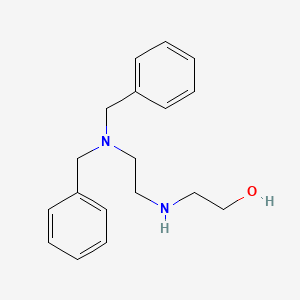

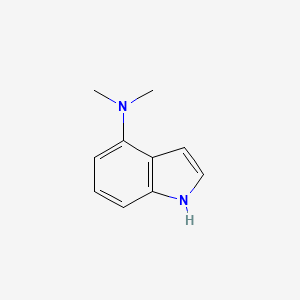

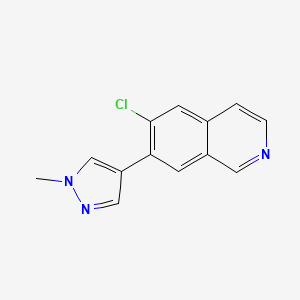
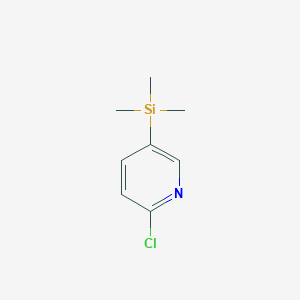

![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
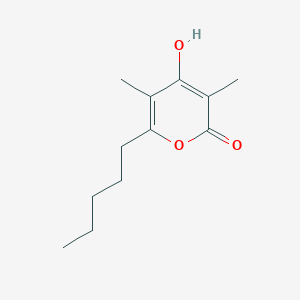
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
